1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF4 It is a derivative of benzene, where the benzene ring is substituted with a chloro(fluoro)methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene typically involves the introduction of the chloro(fluoro)methyl and trifluoromethyl groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorofluoromethane and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the desired groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro(fluoro)methyl group is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Chloro-2-(trifluoromethyl)benzene: Lacks the fluoro group, resulting in different reactivity and properties.
1-Fluoro-2-(trifluoromethyl)benzene: Lacks the chloro group, leading to variations in chemical behavior.
1-(Chloromethyl)-2-(trifluoromethyl)benzene: Contains a chloromethyl group instead of chloro(fluoro)methyl, affecting its reactivity.
Properties
CAS No. |
89520-75-2 |
---|---|
Molecular Formula |
C8H5ClF4 |
Molecular Weight |
212.57 g/mol |
IUPAC Name |
1-[chloro(fluoro)methyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4,7H |
InChI Key |
AZNSGZINJOSYGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.